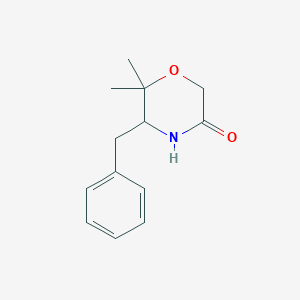
(5S)-6,6-diMethyl-5-(phenylMethyl)-3-Morpholinone
Descripción
(5S)-6,6-diMethyl-5-(phenylMethyl)-3-Morpholinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with a phenylmethyl group and two methyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
5-benzyl-6,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)11(14-12(15)9-16-13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
Clave InChI |
BNODCCKBTVVFHM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NC(=O)CO1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6,6-diMethyl-5-(phenylMethyl)-3-Morpholinone typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Substitution Reactions: The phenylmethyl group is introduced via a substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydride.
Methylation: The final step involves the methylation of the morpholine ring, which can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-6,6-diMethyl-5-(phenylMethyl)-3-Morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced morpholine derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Benzyl chloride, sodium hydride, halogens, organometallic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(5S)-6,6-diMethyl-5-(phenylMethyl)-3-Morpholinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5S)-6,6-diMethyl-5-(phenylMethyl)-3-Morpholinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone: Shares structural similarities but differs in the ring structure and functional groups.
(5S)-6,6-Dimethyl-5-(phenylmethyl)-2-piperidinone: Similar in terms of the phenylmethyl and methyl groups but features a piperidine ring instead of a morpholine ring.
Uniqueness
(5S)-6,6-diMethyl-5-(phenylMethyl)-3-Morpholinone stands out due to its specific morpholine ring structure, which imparts unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


